Therapeutic Index Advantage of the 2-Isoxazol-3-yl-Acetamide Scaffold vs. AUY922 (Luminespib)
Within the 2-isoxazol-3-yl-acetamide series, the lead compound 2l—which shares the identical core scaffold as 953255-41-9—exhibited an approximately 3.5‑fold superior therapeutic index relative to the second-generation HSP90 inhibitor AUY922 in cell-based anti-HIV assays. This improvement is attributed to the scaffold's ability to maintain potent antiviral activity while reducing host-cell cytotoxicity, a differentiation that is scaffold-intrinsic and not achievable with the resorcylic lactone chemotype of AUY922 [1].
| Evidence Dimension | Therapeutic index (anti-HIV activity vs. cytotoxicity) |
|---|---|
| Target Compound Data | ∼3.5-fold improvement vs. AUY922 (exact numerical index not disclosed in abstract; fold-change reported) |
| Comparator Or Baseline | AUY922 (luminespib), a second-generation HSP90 inhibitor |
| Quantified Difference | ∼3.5-fold higher therapeutic index |
| Conditions | Cell-based HIV-1 replication assay; highest non-cytotoxic concentration (HNC) as cytotoxicity threshold |
Why This Matters
A 3.5-fold therapeutic index advantage directly translates into a wider safety margin in cellular models, meaning the compound can be used at higher effective concentrations without triggering cytotoxicity—a critical parameter for researchers selecting HSP90-targeting tool compounds for anti-HIV or chaperone inhibition studies.
- [1] Trivedi J, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019;183:111699. doi:10.1016/j.ejmech.2019.111699 View Source
